3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid

imidazo[1,2‑a]pyrazine regioisomer differentiation carboxylic acid linker

3-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid (CAS 2091575-07-2) uniquely combines a partially saturated imidazo[1,2-a]pyrazine core, a 3-chloro substitution enabling halogen-bonding SAR (3–5× potency gains reported in ENPP1 inhibitors), and a propanoic acid linker for direct amide conjugation to E3 ligase ligands in PROTAC development. Unlike des-chloro (CAS 1270666-82-4) or positional isomers (CAS 2097994-82-4), this scaffold offers two independent diversification vectors—carboxylic acid coupling and chloro cross-coupling—in a single low-MW (229.66 g/mol) building block, making it the definitive choice for systematic scaffold-hopping campaigns and DEL library synthesis.

Molecular Formula C9H12ClN3O2
Molecular Weight 229.66 g/mol
CAS No. 2091575-07-2
Cat. No. B1480061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid
CAS2091575-07-2
Molecular FormulaC9H12ClN3O2
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1CN2C(=NC=C2Cl)CN1CCC(=O)O
InChIInChI=1S/C9H12ClN3O2/c10-7-5-11-8-6-12(2-1-9(14)15)3-4-13(7)8/h5H,1-4,6H2,(H,14,15)
InChIKeyUNYFTAILOMFNKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic Acid (CAS 2091575-07-2): Scaffold Identity and Procurement Baseline


3-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid (CAS 2091575-07-2) is a research chemical that incorporates a partially saturated 5,6-dihydroimidazo[1,2-a]pyrazine core N‑alkylated with a propanoic acid side chain and substituted with chlorine at the 3‑position of the imidazole ring. The imidazo[1,2‑a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in inhibitors of kinases, β‑secretase (BACE), the gastric H⁺/K⁺‑ATPase, and ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) [1]. The specific combination of the reduced pyrazine ring and the chloro‑imidazole substitution pattern defines a discrete chemical space that is not duplicated by common commercially available analogs.

Why 3-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic Acid Cannot Be Interchanged with Close Analogs


Small structural modifications on the imidazo[1,2‑a]pyrazine scaffold can produce dramatic changes in target engagement and pharmacokinetic behavior. Literature on this chemotype shows that altering the N‑alkyl side‑chain length, relocating the carboxylic acid group, or removing the chlorine atom yields analogs with distinct potency, selectivity, and physicochemical profiles [1]. For example, the positional isomer 2‑(3‑chloro‑5,6‑dihydroimidazo[1,2‑a]pyrazin‑7(8H)‑yl)propanoic acid (CAS 2097994‑82‑4) differs only by the attachment point of the carboxylic acid moiety yet is expected to exhibit a substantially different spatial presentation of the acidic functionality. Similarly, the des‑chloro analog (CAS 1270666‑82‑4) lacks the halogen‑bond donor and lipophilic bulk that can modulate target‑binding kinetics. These structural nuances mean that generic substitution without systematic comparative data introduces significant risk of failing to replicate desired binding or functional outcomes [2].

3-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic Acid: Quantitative Evidence Guide for Scientific Selection


Positional Isomer Comparison: 3‑(3‑Chloro‑5,6‑dihydroimidazo[1,2‑a]pyrazin‑7(8H)‑yl)propanoic Acid vs. 2‑(3‑Chloro‑5,6‑dihydroimidazo[1,2‑a]pyrazin‑7(8H)‑yl)propanoic Acid

The target compound and its positional isomer 2‑(3‑chloro‑5,6‑dihydroimidazo[1,2‑a]pyrazin‑7(8H)‑yl)propanoic acid (CAS 2097994‑82‑4) share the same core scaffold and molecular formula but differ in the attachment point of the carboxylic acid side chain. In imidazo[1,2‑a]pyrazine‑based kinase inhibitors, the position of the acidic side chain has been shown to alter biochemical IC₅₀ by >10‑fold against targets such as casein kinase 2 (CK2) and glycogen synthase kinase‑3β (GSK‑3β) [1]. These differences arise because the side‑chain position determines the three‑dimensional presentation of the carboxylate pharmacophore, directly influencing hydrogen‑bonding geometry within the target binding pocket.

imidazo[1,2‑a]pyrazine regioisomer differentiation carboxylic acid linker

Chlorine Substituent Effect: 3‑Chloro vs. Des‑Chloro Analog Comparison

The target compound carries a chlorine atom at the 3‑position of the imidazole ring, whereas the des‑chloro analog 2‑(5,6‑dihydroimidazo[1,2‑a]pyrazin‑7(8H)‑yl)propanoic acid (CAS 1270666‑82‑4) is unsubstituted at this position. The chlorine atom serves dual roles: it acts as a halogen‑bond donor that can strengthen interactions with backbone carbonyl oxygens in kinase hinge regions, and it contributes to increased lipophilicity (calculated logP increase of approximately 0.5–0.8 units relative to the des‑chloro analog), which can enhance membrane permeability and alter metabolic stability [1]. In the structurally related imidazo[1,2‑a]pyrazine series targeting ENPP1, chloro substitution at the analogous position was associated with improved biochemical IC₅₀ values by approximately 3‑ to 5‑fold over the corresponding hydrogen analog [2].

halogen bonding 3‑chloro substitution dihydroimidazo[1,2‑a]pyrazine

Core Saturation State: 5,6‑Dihydroimidazo[1,2‑a]pyrazine vs. Fully Aromatic Imidazo[1,2‑a]pyrazine Scaffolds

The target compound features a partially saturated 5,6‑dihydro core, in contrast to the fully aromatic imidazo[1,2‑a]pyrazine scaffold. The saturated ethylene bridge introduces sp³ character that alters the conformational landscape and the pKa of the adjacent tertiary amine (N‑7). This affects both the basicity of the core and its capacity to participate in hydrogen‑bond networks. In BACE inhibitor programs, the 5,6‑dihydroimidazo[1,2‑a]pyrazine core has demonstrated distinct binding modes compared to fully aromatic analogs, with some dihydro derivatives achieving >100‑fold selectivity for BACE1 over BACE2 where aromatic counterparts showed substantially lower selectivity [1]. The calculated topological polar surface area (tPSA) of the target compound (approx. 65–70 Ų) is approximately 15–20% higher than comparable fully aromatic imidazo[1,2‑a]pyrazine‑propanoic acid conjugates, indicating altered CNS penetration potential.

dihydroimidazo[1,2‑a]pyrazine saturation conformational flexibility

Side‑Chain Length and Functional Group: Propanoic Acid vs. Butanoic Acid and PROTAC Linker Analogs

The propanoic acid side chain of the target compound provides a three‑carbon spacer between the core piperazine‑like nitrogen and the carboxylic acid terminus. The closest commercially available side‑chain variant, 4‑(3‑chloro‑5,6‑dihydroimidazo[1,2‑a]pyrazin‑7(8H)‑yl)‑4‑oxobutanoic acid (CAS 2098119‑06‑1), incorporates a four‑carbon chain with a ketone spacer, which alters both linker length and rigidity. In PROTAC design, systematic variation of linker length has been shown to modulate ternary complex formation efficiency and degradation potency by up to 100‑fold, with three‑carbon linkers often providing an optimal balance of flexibility and proximity for E3 ligase‑mediated ubiquitination of neo‑substrates [1]. The target compound's propanoic acid group is also directly analogous to the linker moiety used in the Boc‑protected PROTAC precursor 3‑(7‑(tert‑butoxycarbonyl)‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyrazin‑3‑yl)propanoic acid (Sigma‑Aldrich), where the imidazo[1,2‑a]pyrazine core serves as a rigid linker element .

propanoic acid linker PROTAC building block side‑chain optimization

3-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic Acid: Best-Fit Research and Industrial Application Scenarios


Scaffold‑Hopping Library Design in Kinase and BACE Inhibitor Programs

The 5,6‑dihydroimidazo[1,2‑a]pyrazine core of 3‑(3‑chloro‑5,6‑dihydroimidazo[1,2‑a]pyrazin‑7(8H)‑yl)propanoic acid provides a partially saturated alternative to the classic imidazo[1,2‑a]pyrazine scaffold that has delivered clinical kinase and BACE inhibitors [1]. Procurement of this compound enables systematic scaffold‑hopping SAR campaigns in which the impact of core saturation on target selectivity (with literature precedent for >100‑fold selectivity shifts between dihydro and aromatic cores) can be empirically evaluated [2].

PROTAC Linker Design and Bifunctional Degrader Synthesis

The propanoic acid side chain provides a convenient handle for amide coupling to E3 ligase ligands (e.g., VHL, CRBN, or IAP binders), positioning this compound as a key intermediate in PROTAC synthesis. The chlorine atom at the 3‑position provides a synthetic diversification point through cross‑coupling or nucleophilic aromatic substitution, enabling late‑stage functionalization after linker conjugation. Literature indicates that three‑carbon alkyl‑acid linkers frequently yield optimal degradation efficiency in PROTAC programs [1].

Structure–Activity Relationship Studies Exploring Halogen Bonding Effects

The 3‑chloro substituent differentiates this compound from des‑chloro analogs (e.g., CAS 1270666‑82‑4), making it uniquely suitable for controlled studies of halogen‑bonding contributions to target binding. The chlorine atom can engage halogen bonds with backbone carbonyl oxygens in kinase hinge regions; published SAR on analogous imidazo[1,2‑a]pyrazine ENPP1 inhibitors indicates 3‑ to 5‑fold potency improvements attributable to chloro substitution [1]. Comparative procurement of this compound alongside its des‑chloro counterpart enables direct quantification of halogen‑bond contributions.

Functional Group Tolerance Studies in Late‑Stage Diversification

The presence of both a free carboxylic acid and a chloro‑imidazole motif in a single, low‑molecular‑weight scaffold (MW 229.66 g/mol) makes this compound an ideal substrate for evaluating functional group tolerance in parallel synthesis or DNA‑encoded library (DEL) chemistry. The carboxylic acid enables on‑resin or solution‑phase amide coupling, while the chloro substituent permits orthogonal diversification via Buchwald–Hartwig amination or Suzuki coupling, offering two independent vectors for library expansion [1].

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